N-Docosyl-5-nitropyridin-2-amine
Description
N-Docosyl-5-nitropyridin-2-amine is a pyridine derivative featuring a long-chain docosyl (C22H45) group attached to the amine nitrogen at position 2 of the pyridine ring, along with a nitro group at position 3.
Properties
CAS No. |
117088-74-1 |
|---|---|
Molecular Formula |
C27H49N3O2 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
N-docosyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C27H49N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-27-23-22-26(25-29-27)30(31)32/h22-23,25H,2-21,24H2,1H3,(H,28,29) |
InChI Key |
BAHKMVDPGSUEIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Synonyms |
2-docosylamino-5-nitropyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-Docosyl-5-nitropyridin-2-amine can be contextualized by comparing it to related compounds, including N,N-Diethyl-5-nitropyridin-2-amine , N,N-Dimethyl-5-nitropyridin-2-amine , and other nitro-substituted pyridinamines.
Table 1: Comparative Analysis of 5-Nitropyridin-2-amine Derivatives
Key Findings from Structural Studies
Crystallographic Differences: N,N-Diethyl-5-nitropyridin-2-amine crystallizes in a monoclinic system (space group P21/c) with two independent molecules per asymmetric unit. Weak C–H···O interactions form zigzag chains, which stack into corrugated layers perpendicular to the a-axis . In contrast, N,N-Dimethyl-5-nitropyridin-2-amine exhibits simpler packing due to smaller substituents, favoring planar molecular arrangements . The docosyl analog is expected to display layered or micellar structures due to its long alkyl chain, though direct crystallographic data are unavailable.
Synthetic Scalability :
- N,N-Dimethyl-5-nitropyridin-2-amine has been synthesized on a 50 g scale with 80% yield using dimethylformamide (DMF), demonstrating industrial viability .
- The docosyl variant’s synthesis would likely require specialized conditions (e.g., phase-transfer catalysis) to manage the steric bulk of the C22 chain.
Electronic Effects: The nitro group at position 5 in all analogs introduces strong electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity in substitution reactions. Alkylamine substituents (e.g., methyl, ethyl, docosyl) modulate solubility: dimethyl and diethyl derivatives are soluble in polar aprotic solvents, while the docosyl analog is expected to be soluble in nonpolar solvents .
Table 2: Spectroscopic and Thermal Properties
Research Implications and Limitations
- However, the absence of direct experimental data (e.g., crystallography, spectroscopy) limits conclusive comparisons.
- Shorter-chain analogs like N,N-Diethyl-5-nitropyridin-2-amine and N,N-Dimethyl-5-nitropyridin-2-amine are better characterized, with established synthetic protocols and structural analyses .
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